Methacrolein dimethyl acetal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23230-91-3 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3,3-dimethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(7-3)8-4/h6H,1H2,2-4H3 |
InChI Key |
OBSHSWKHUYGFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(OC)OC |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Pathways of Acetal (B89532) Formation
The synthesis of methacrolein (B123484) dimethyl acetal from methacrolein and methanol (B129727) is a reversible, acid-catalyzed process. google.com The reaction proceeds through a series of well-defined steps involving key intermediates.
Detailed Steps of Carbonyl Protonation and Nucleophilic Addition
The formation of an acetal begins with the activation of the carbonyl group of methacrolein. youtube.com In the presence of an acid catalyst, the carbonyl oxygen is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com
The next step involves the nucleophilic addition of a methanol molecule to the activated carbonyl carbon. youtube.com The oxygen atom of the methanol acts as the nucleophile, attacking the electron-deficient carbonyl carbon. This attack results in the formation of a tetrahedral intermediate known as a hemiacetal. youtube.com This initial phase of the reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental process in organic chemistry.
Role of Hemiacetal and Oxycarbenium Ion Intermediates
The hemiacetal formed in the first stage is a key intermediate but is typically not the final product in acetal synthesis. youtube.com To proceed to the full acetal, the hydroxyl group of the hemiacetal must be replaced by a second methoxy (B1213986) group. This substitution cannot occur directly via an SN2 reaction due to steric hindrance. youtube.com
Instead, the hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com The departure of the water molecule is facilitated by the donation of a lone pair of electrons from the adjacent oxygen atom, leading to the formation of a resonance-stabilized cation known as an oxycarbenium ion. youtube.comcazypedia.org This oxycarbenium ion is a highly reactive electrophile. youtube.com
A second molecule of methanol then acts as a nucleophile, attacking the oxycarbenium ion. youtube.com This addition leads to a protonated acetal. The final step of the mechanism is the deprotonation of this intermediate by a weak base (such as another methanol molecule or the conjugate base of the acid catalyst), which regenerates the acid catalyst and yields the final product, methacrolein dimethyl acetal. youtube.com The entire process is an equilibrium, and every step is reversible. youtube.commasterorganicchemistry.com
Influence of Reaction Conditions on Equilibrium and Product Distribution
The formation of this compound is an equilibrium reaction, and the position of this equilibrium is highly dependent on the reaction conditions. google.com To favor the formation of the acetal, the equilibrium must be shifted to the product side. This can be achieved by several methods, primarily by using an excess of the alcohol (methanol) or by removing the water that is formed as a byproduct. youtube.commasterorganicchemistry.com
The use of a large excess of methanol increases the concentration of one of the reactants, driving the reaction forward according to Le Chatelier's principle. youtube.com Removing water, for instance by using a dehydrating agent or a Dean-Stark apparatus, also effectively shifts the equilibrium towards the acetal product. masterorganicchemistry.comeuropa.eu
The choice of acid catalyst also plays a significant role. Strong Brønsted or Lewis acids are typically used. organic-chemistry.org Solid acid catalysts, such as strongly acidic ion-exchange resins (e.g., Amberlyst-15), are also effective and can simplify product purification. google.com Temperature is another critical factor; while higher temperatures can increase the reaction rate, they can also affect the equilibrium position and potentially lead to side reactions. mdpi.com For instance, one study demonstrated that by using a specific reaction setup with a solid acid catalyst and controlling the temperature below 20°C, a methacrolein conversion of 99% could be achieved. google.com In contrast, a simple batch reaction at an unspecified temperature with the same catalyst resulted in only 41% conversion. google.com
Table 1: Effect of Reaction Conditions on Methacrolein Acetalization
Reaction Type,
'12 hours' AS Reaction Time,
'41%' AS Methacrolein Conversion
UNION ALL
SELECT
'Reactive Distillation' AS Reaction Type,
'12 hours' AS Reaction Time,
'99%' AS Methacrolein Conversion
Deacetalization (Hydrolysis) Mechanisms of this compound
Deacetalization is the reverse of acetal formation, involving the hydrolysis of the acetal back to its corresponding aldehyde or ketone and alcohol. This process is crucial for recovering the parent carbonyl compound.
Acid-Catalyzed Hydrolysis for Aldehyde Recovery
The hydrolysis of this compound to recover methacrolein is catalyzed by acid in the presence of water. google.comgoogle.com The mechanism is essentially the microscopic reverse of acetal formation. youtube.com
The process begins with the protonation of one of the ether oxygens of the acetal by an acid catalyst (e.g., hydronium ion). google.comyoutube.com This makes the corresponding methoxy group a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the other ether oxygen, forming a resonance-stabilized oxycarbenium ion. youtube.com
A water molecule then acts as a nucleophile and attacks the electrophilic carbon of the oxycarbenium ion. youtube.com This results in a protonated hemiacetal. A subsequent deprotonation step, where water acts as a base, yields the neutral hemiacetal intermediate. youtube.com
To regenerate the aldehyde, the remaining methoxy group must be eliminated. The methoxy group's oxygen is protonated, turning it into a good leaving group (methanol). youtube.com The carbonyl double bond is then reformed by the elimination of methanol, a process assisted by the lone pair on the hydroxyl oxygen. A final deprotonation step yields the methacrolein and regenerates the acid catalyst. youtube.com
Factors Affecting Deacetalization Efficiency and Selectivity
The efficiency and selectivity of the hydrolysis of this compound are influenced by several factors. The concentration of the acid catalyst is a primary factor; stronger acids and higher concentrations generally lead to faster hydrolysis rates. google.com This is because the initial protonation of the acetal is a key step in the mechanism. google.com
The presence of a sufficient amount of water is essential, as it acts as the nucleophile in the hydrolysis reaction. google.comnih.gov The reaction is often carried out in an aqueous acid medium. google.com However, prolonged exposure of the resulting α,β-unsaturated aldehyde, methacrolein, to the acidic conditions can lead to side reactions such as polymerization or the formation of by-products, which can lower the recovery yield. google.com
To mitigate these issues, various methods have been developed. The use of solid acid catalysts, such as strong acidic ion-exchange resins or wet silica (B1680970) gel, can facilitate the reaction and simplify the separation of the catalyst from the product mixture. google.comgoogle.com Temperature also plays a role; while increased temperature can speed up the hydrolysis, it may also promote undesirable side reactions of the sensitive methacrolein product. Careful control of reaction time is therefore important to maximize the yield of the desired aldehyde before significant degradation occurs. mdpi.com For instance, in a process to recover methacrolein from a mixture containing methyl methacrylate (B99206), contacting the mixture with a strong acidic ion exchange resin in the presence of water is a patented method. google.com
Table 2: Catalysts Used in Acetal Hydrolysis
Catalyst Type,
'Conventional method, can lead to corrosion and waste.' AS Notes
UNION ALL
SELECT
'Strong Acidic Ion Exchange Resin' AS Catalyst Type,
'Allows for easier catalyst separation and reuse.' AS Notes
UNION ALL
SELECT
'Wet Silica Gel / Alumina' AS Catalyst Type,
'A milder, heterogeneous catalyst option.' AS Notes
Mechanisms of Other Transformative Reactions
Beyond simple hydrolysis, this compound is implicated in several other significant chemical transformations. Understanding these mechanisms is crucial for controlling reaction outcomes and synthesizing desired products.
Radical Reactions Involving Methacrolein Formation (e.g., CH radical with acetone)
The formation of methacrolein can occur through radical-mediated pathways, a notable example being the reaction of the methylidyne radical (CH) with acetone (B3395972) ((CH₃)₂C=O). rsc.orgcore.ac.uk This reaction, studied at room temperature and a pressure of 4 Torr (533.3 Pa), primarily proceeds via the elimination of a hydrogen atom, leading to the formation of C₄H₆O isomers. rsc.orgcore.ac.uk
Detailed analysis using multiplexed photoionization mass spectrometry has identified methacrolein and dimethylketene (B1620107) as the exclusive H-elimination products. rsc.orgcore.ac.uk The branching ratios for these products have been determined, with methacrolein being the major product. rsc.orgcore.ac.uk
| Product | Branching Ratio |
|---|---|
| Methacrolein | 0.68 ± 0.14 rsc.orgcore.ac.uk |
| Dimethylketene | 0.32 ± 0.07 rsc.orgcore.ac.uk |
The proposed mechanism involves the cycloaddition of the CH radical to the carbonyl group of acetone, forming a cyclic intermediate. core.ac.uk This intermediate subsequently undergoes ring-opening and the loss of a hydrogen atom to yield the final products. core.ac.uk These findings are instrumental in developing a more comprehensive understanding of the reactivity of CH radicals with compounds containing an acetyl subgroup. rsc.orgcore.ac.uk
Dehydrohalogenation Reactions of Bromoacetals to Unsaturated Acetals
The synthesis of unsaturated acetals, including precursors to this compound, can be achieved through the dehydrohalogenation of α-bromoacetals. cdnsciencepub.comcdnsciencepub.com The choice of base and solvent significantly influences the product distribution between α,β-unsaturated acetals and ketene (B1206846) acetals. cdnsciencepub.com
When α-bromoacetals derived from monohydroxy alcohols are treated with a base like potassium t-butoxide in t-butyl alcohol, the major products are typically the α,β-unsaturated acetals. cdnsciencepub.comcdnsciencepub.com This is attributed to steric hindrance around the methine proton of the α-bromoalkyl dialkylacetals, which favors base attack at a different proton to form the α,β-unsaturated acetal. cdnsciencepub.com
Conversely, for cyclic acetals such as 2-(α-bromoalkyl)-1,3-dioxolanes, the formation of ketene acetals is often preferred due to the restricted geometry of the 1,3-dioxolane (B20135) ring, which makes the methine proton more accessible to the base. cdnsciencepub.com However, conducting the reaction in dimethyl sulfoxide (B87167) (DMSO) can dramatically shift the product ratio towards the α,β-unsaturated acetal, suggesting a change in the reaction mechanism. cdnsciencepub.com It is important to control the temperature in DMSO, as higher temperatures can promote the isomerization of the α,β-unsaturated acetal to the β,γ-unsaturated acetal. cdnsciencepub.com
Cross-Metathesis Reactions Utilizing Acrolein Dimethyl Acetal
Acrolein dimethyl acetal serves as a valuable substrate in olefin cross-metathesis reactions for the synthesis of more complex molecules. nih.govscientificlabs.co.uk A notable application is the one-step synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal by reacting acrolein dimethyl acetal with octen-3-ol in the presence of a Grubbs catalyst. nih.govscientificlabs.co.ukthomassci.com This methodology has been extended to synthesize other 4-hydroxy-2E-enals and their corresponding dimethyl acetals. nih.gov
Cross-metathesis offers an efficient route to α,β-unsaturated 1,5-dicarbonyl derivatives, which are precursors to substituted pyridines. akshatrathi.com For instance, the cross-metathesis of a homoallylic alcohol derivative with acrolein diethylacetal, followed by treatment with ammonium (B1175870) acetate (B1210297), yields a monosubstituted pyridine. akshatrathi.com The efficiency of these reactions can often be improved by using an excess of the acetal component. akshatrathi.com
Kinetic Studies and Reaction Rate Analysis
The kinetics of reactions involving this compound are fundamental to understanding reaction mechanisms and optimizing industrial processes.
Experimental Determination of Reaction Rates and Orders
Kinetic experiments are crucial for elucidating the reaction pathways and rates for the formation of methacrolein and its derivatives. For instance, in the oxidative esterification of methacrolein to methyl methacrylate, this compound is a significant side product. acs.org Kinetic studies of this process have been conducted at various temperatures (e.g., 363 K and 373 K) and reactant concentrations to develop macroscopic kinetic models for both the primary and side reactions. acs.org
In the context of atmospheric chemistry, the reaction of OH radicals with unsaturated ketones like methacrolein is of interest. copernicus.org The rate constants for these reactions can be estimated and experimentally verified. For example, the AOPWIN software estimates the rate of H atom abstraction and OH addition to the double bond, providing insights into the reactivity of these compounds in the atmosphere. copernicus.org
Identification of Rate-Limiting Steps in Complex Reaction Sequences
In other systems, such as the L-proline-catalyzed aldol (B89426) condensation to produce methacrolein, the decomposition of a Mannich base intermediate has been identified as the rate-limiting step. researchgate.net Similarly, in certain organocatalytic reactions, the dissociation of a Lewis acid-acetal complex can be the rate-determining step. researchgate.net For some Diels-Alder reactions involving iminium catalysis, the cycloaddition itself is the rate-determining step, as the formation and hydrolysis of the iminium ion are fast. acs.org
Catalytic Systems in Methacrolein Dimethyl Acetal Transformations
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful toolkit for intricate molecular transformations involving methacrolein (B123484) dimethyl acetal (B89532).
Brønsted and Lewis acids are fundamental in catalyzing a range of reactions involving carbonyl compounds and their derivatives, including acetals. In the context of methacrolein and its acetals, these acid catalysts facilitate key bond-forming and bond-breaking steps.
Lewis acid catalysts, defined by their ability to accept an electron pair, are effective in activating substrates. Cationic complexes of palladium(II) and platinum(II) have been investigated as Lewis acid catalysts for reactions such as acetalization. researchgate.net The Lewis acidity of these metal complexes is a crucial factor in their catalytic activity. researchgate.net For instance, chiral boron complexes containing both Lewis acid and Brønsted acid units have been used to catalyze the Diels-Alder reaction between methacrolein and cyclopentadiene (B3395910), achieving high enantioselectivity. wiley-vch.de The strong acidic nature of such cationic boron catalysts makes them highly effective. wiley-vch.de
The synergy between Brønsted and Lewis acid sites can significantly enhance catalytic performance. rsc.org While some research points to the role of Lewis acid sites in the production of methyl methacrylate (B99206) (MMA) from methacrylic acid (MAA), other studies highlight the importance of Brønsted acidity. acs.org The combination of both types of acidity on a single catalyst can create a more efficient system. rsc.org For example, the hydrolysis of the dimethyl acetal product can be carried out by stirring the mixture in a solution of trifluoroacetic acid (TFA), a strong Brønsted acid. wiley-vch.de
Table 1: Examples of Homogeneous Brønsted and Lewis Acid Catalysis
| Catalyst System | Reactants | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Chiral Boron Complex | Methacrolein, Cyclopentadiene | Cycloaddition Adduct | Achieved up to 97% enantiomeric excess (ee). | wiley-vch.de |
| Cationic Pd(II)/Pt(II) Complexes | Aldehydes/Ketones, Alcohols | Acetals | Act as effective Lewis acid catalysts for acetalization. | researchgate.net |
| Trifluoroacetic Acid (TFA) | Crude Acetal Product | Hydrolyzed Aldehyde | Used for the hydrolysis of the acetal to the corresponding aldehyde. | wiley-vch.de |
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. While direct palladium-catalyzed cross-coupling of methacrolein dimethyl acetal is not extensively documented, its derivatives are valuable coupling partners. For example, 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene, a derivative of this compound, is utilized in palladium-catalyzed cross-coupling reactions to build more complex molecular architectures. smolecule.com
Palladium-based catalysts have also been explored for the one-step oxidative cross-esterification of aldehydes and alcohols. mdpi.com However, these systems can suffer from low selectivity for the desired ester and often necessitate the use of environmentally unfavorable co-catalysts like lead (Pb) or bismuth (Bi). mdpi.com Furthermore, the requirement for liquid base additives can make the process less green and economically viable. mdpi.com In other applications, Pd(II)-mediated asymmetric synthesis has been used to create N-heterocyclic-substituted acrylates, demonstrating the versatility of palladium catalysis in related systems. core.ac.uk
Organometallic catalysts, beyond palladium complexes, play a significant role in specific transformations of this compound. For instance, halogenated acetonitriles can be added to this compound in the presence of a catalytic amount of copper(I) chloride (CuCl) combined with a phosphine (B1218219) or amine ligand. researchgate.net This reaction yields halogenated difunctional adducts, which can be subsequently cyclized under acidic conditions to form halogenated pyridines in high yields. researchgate.net
The broader field of organometallic chemistry offers other potential catalysts for acetal transformations. Complexes of niobium(V) and tantalum(V) are known to catalyze various organic reactions, although their specific application to this compound is a more specialized area of research. dcu.ie
Table 2: Organometallic Catalysts in this compound Transformations
| Catalyst System | Substrate(s) | Product | Key Feature | Reference |
|---|---|---|---|---|
| CuCl / Triphenylphosphine | This compound, Halogenated acetonitriles | Halogenated difunctional adducts | Adducts can be cyclized to form halogenated pyridines. | researchgate.net |
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly favored in industrial processes due to their ease of separation and recyclability.
Solid acid catalysts, particularly acidic ion-exchange resins and zeolites, are widely employed for the synthesis and hydrolysis of acetals. google.comjustia.com The production of this compound from methacrolein and methanol (B129727) can be efficiently carried out in the liquid phase using a strongly acidic ion exchange resin (e.g., Dowex MSC-1) or a strongly acidic zeolite. google.comjustia.com This method provides good yields and high selectivity for the desired acetal. justia.com
For example, reacting methacrolein with methanol in the presence of Dowex MSC-1 resin resulted in a 61% conversion of methacrolein, with the acetal being obtained with 87% selectivity based on the converted methacrolein. justia.com Similarly, H-Mordenite, a type of zeolite, has been shown to be an effective catalyst for acetal formation. justia.com
These same solid acids are also used for the reverse reaction: the hydrolysis of this compound to recover methacrolein and methanol. This is particularly relevant in processes where the acetal is an undesired byproduct, such as in the synthesis of methyl methacrylate (MMA). google.com The hydrolysis can be achieved by contacting a mixture containing the acetal with a strong acidic, macroreticular ion-exchange resin in the presence of water. google.com While effective, these resins typically have limited thermal stability, restricting their use to temperatures below 100°C. udel.edu
Table 3: Performance of Solid Acid Catalysts in Acetalization
| Catalyst | Reaction | Conversion | Selectivity | Reference |
|---|---|---|---|---|
| Strongly Acidic Ion Exchange Resin (Dowex MSC-1) | Acrolein + Methanol -> Acrolein dimethylacetal | 61% (Acrolein) | 87% (Acetal) | justia.com |
| H-Mordenite Zeolite | Acetaldehyde (B116499) + Methanol -> Acetaldehyde-dimethylacetal | - | 86% (Acetal) | justia.com |
| Acidic Ion Exchange Resin | Glycerol + n-butyraldehyde -> Acetal | ~50% (Glycerol) | 100% (Acetals) | researchgate.net |
Supported gold (Au) nanoparticles have emerged as highly effective catalysts for the direct oxidative esterification of methacrolein with methanol to produce methyl methacrylate (MMA). researchgate.netresearchgate.net This reaction is of great industrial significance. The catalytic activity is highly dependent on the support material and the interaction between the gold nanoparticles and the support. researchgate.netresearchgate.net
A variety of supports have been investigated, including ceria (CeO₂), hydroxyapatite (B223615) (HAP), and mixed metal oxides. mdpi.comresearchgate.net For instance, a gold catalyst supported on a cerium-doped hydroxyapatite (Au/N-HAP) showed high MMA selectivity, although the yield was limited by the conversion rate. patsnap.com Another system using a gold-based catalyst on an aluminum hydroxide (B78521) carrier was developed for preparing this compound itself, achieving a methacrolein conversion of over 80% and an acetal selectivity of over 90%. patsnap.com
In the oxidative esterification of methacrolein, the support's basic sites can activate the initial esterification pathway to form a hemiacetal or acetal intermediate. researchgate.net The subsequent oxidation step is then facilitated by the gold nanoparticles. researchgate.net A catalyst with MgO-promoted support demonstrated a methacrolein conversion of 98% and an MMA selectivity of 90% at 80°C. researchgate.net The synergistic effect between the gold nanoparticles and the support is crucial for activating oxygen and promoting the formation of the hemiacetal intermediate. researchgate.net
Table 4: Performance of Supported Gold Catalysts in Methacrolein (MAL) Oxidation
| Catalyst System | Reaction | MAL Conversion | MMA Selectivity | Reference |
|---|---|---|---|---|
| Au on MgO-promoted support | Oxidative Esterification | 98% | 90% | researchgate.net |
| Au/Al₂O₃/CeO₂ | Oxidative Esterification | 98% | 95% | researchgate.net |
| Au-based on Al(OH)₃ carrier | Acetal Formation | >80% | >90% (to MDA) | patsnap.com |
| Au/N-HAP | Oxidative Esterification | 34% | 95% | patsnap.com |
Natural Clay Catalysts (e.g., Kaolin) for Acetalization
Natural clay catalysts, such as kaolin (B608303), have emerged as effective and environmentally friendly options for acetalization reactions. researchgate.net These materials, primarily composed of aluminosilicates, offer high selectivity in such chemical transformations. researchgate.net Kaolin, in particular, has been successfully used as a catalyst for the chemoselective protection of various aldehydes, converting them into their corresponding acetals with moderate to excellent yields. researchgate.net
The acetalization reaction using kaolin is typically carried out in ethanol, which acts as the solvent, resulting in the formation of the desired acetal products with high chemoselectivity, with yields ranging from 0% to 95%. researchgate.net The use of Algerian natural kaolin in organic synthesis has been noted as an efficient, recyclable, and cost-effective heterogeneous catalyst that can be utilized on a multi-gram scale. researchgate.net
Studies have demonstrated that the presence of mesoporous structures within aluminosilicates is crucial for enhancing the conversion and selectivity of the acetalization reaction. researchgate.net This is likely due to the improved diffusion of the substrate to the acid sites within the catalyst. researchgate.net In comparison to homogeneous catalysts like p-toluenesulfonic acid (PTSA), aluminosilicates exhibit superior selectivity towards acetalization. researchgate.net
The application of kaolin-based catalysts extends to various industrial processes. For instance, in the production of acrolein from glycerin, clay minerals like bentonite, kaolin, and montmorillonite (B579905) can be used as catalysts. google.com Furthermore, kaolin has been employed as a support for heteropoly acid catalysts in the oxidation of methacrolein to methacrylic acid. researchgate.netresearchgate.net In one study, a 50CsNH4KPMoV/kaolin catalyst demonstrated high methacrolein conversion (81.8%) and methacrylic acid selectivity (88.2%). researchgate.net The negative charge on the surface of kaolin was found to promote the reduction of V⁵⁺ to the active V⁴⁺(VO²⁺) species, and a strong electron interaction was observed between the kaolin support and the heteropoly acid. researchgate.netresearchgate.net
Below is a table summarizing the performance of a kaolin-supported heteropoly acid catalyst in the oxidation of methacrolein:
| Catalyst | Methacrolein Conversion (%) | Methacrylic Acid Selectivity (%) |
| 50CsNH4KPMoV/kaolin | 81.8 | 88.2 |
Data from a study on methacrolein oxidation. researchgate.net
Organocatalysis in Asymmetric Synthesis
The synthesis of methacrolein through the aldol (B89426) condensation of formaldehyde (B43269) and propionaldehyde (B47417) can be effectively catalyzed by L-proline and various amine/acid systems. rsc.orgmdpi.com L-proline, a naturally occurring amino acid, has been identified as an efficient catalyst for this reaction, proceeding under mild conditions and demonstrating high selectivity. rsc.orgrsc.org The reaction mechanism is believed to follow the Mannich route. rsc.orgrsc.org
Investigations into the catalytic activity of L-proline have shown that reaction parameters such as temperature, reaction time, and water content significantly influence the outcome. rsc.orgrsc.org One study found that L-proline intercalated into layered double hydroxides (LDHs) exhibited higher selectivity for methacrolein compared to rehydrated LDHs, although the conversion of propionaldehyde was high in both cases. mdpi.com For instance, while re-MgxAl-LDHs showed a high propionaldehyde conversion of 82.59%, the selectivity for methacrolein was only 36.01%. mdpi.com In contrast, the optimized Mg3Al–Pro-LDHs catalyst achieved a much higher selectivity for methacrolein. mdpi.com
A combination of secondary amines and carboxylic acids also serves as an effective catalyst system for methacrolein synthesis. mdpi.comresearchgate.net The structure of both the amine and the acid plays a crucial role in the catalyst's performance, affecting the yield of methacrolein. mdpi.comresearchgate.net The nucleophilicity and steric hindrance of the amine are key factors, while the acid acts as a co-catalyst. mdpi.comresearchgate.net Dibutylamine acetate (B1210297) was identified as a particularly effective catalyst, achieving a methacrolein yield of up to 97.3% under optimal conditions. mdpi.comresearchgate.net Kinetic studies of this system have indicated that the decomposition of the Mannich base is the rate-limiting step in the reaction. mdpi.comresearchgate.net
The following table presents the catalytic performance of different secondary amines in the synthesis of methacrolein:
| Secondary Amine Catalyst | Methacrolein Yield (%) |
| Diethylamine | 94 |
| L-proline | 94 |
| Dibutylamine acetate | 97.3 |
Data compiled from various studies on methacrolein synthesis. mdpi.commdpi.comresearchgate.net
Chiral aminocatalysis has proven to be a powerful tool for constructing complex molecular architectures through cascade reactions. These reactions, often initiated by a Michael addition, can lead to the formation of multiple stereocenters with high levels of stereocontrol. beilstein-journals.orgehu.es A notable example is the three-component cascade reaction developed by Enders, which synthesizes polyfunctionalized cyclohexenes. beilstein-journals.org This reaction is catalyzed by a chiral secondary amine that activates the substrates through the formation of enamine and iminium ion intermediates, leading to a Michael/Michael/aldol sequence. beilstein-journals.org
In the context of transformations involving methacrolein or its derivatives, chiral aminocatalysis has been employed in various synthetic strategies. For instance, acetaldehyde dimethyl acetal has been successfully used as an acetaldehyde surrogate in an Enders-type cascade reaction. beilstein-journals.org This approach allows for the participation of the challenging acetaldehyde substrate in a masked form. beilstein-journals.org
Furthermore, enantioselective iminium-catalyzed reactions have been developed for substrates like acrolein and methacrolein. A catalytic enantioselective Mukaiyama-Michael reaction has been reported to work well with these substrates, producing the desired products in good yields and with high enantioselectivities (91-97% ee). researchgate.net This methodology has been applied to the enantioselective synthesis of a key segment of the pectenotoxins. researchgate.net
The choice of the chiral amine catalyst is critical for the success of these cascade reactions. Diarylprolinol catalysts have been utilized in Michael/Michael/aldol condensation sequences to produce tetra-substituted cyclohexene (B86901) carbaldehydes with complete enantioselectivity and high diastereoselectivity. uea.ac.uk The formation of dimethyl acetal derivatives of the aldehyde adducts can sometimes prevent the reverse reaction, locking in the desired product. uea.ac.uk
The table below showcases the enantioselectivity achieved in a Mukaiyama-Michael reaction with methacrolein using a chiral aminocatalyst.
| Substrate | Catalyst | Enantiomeric Excess (ee, %) |
| Methacrolein | (2R,5R)-2,5-diphenylpyrrolidine | 91-97 |
Data from a study on enantioselective Mukaiyama-Michael reactions. researchgate.net
Photocatalysis for Acetalization under Mild Conditions
Photocatalysis presents a promising approach for conducting acetalization reactions under mild conditions, utilizing visible light as an energy source. whiterose.ac.uk This method often employs semiconductor materials as heterogeneous photocatalysts. For instance, bismuth-containing semiconductors like bismuth vanadate (B1173111) (BiVO4) have been investigated for selective chemical transformations. whiterose.ac.uk
In the context of reactions involving methacrolein, photocatalysis can play a role in various transformations. While direct photocatalytic acetalization of methacrolein is not extensively detailed in the provided context, related processes highlight the potential of this technique. For example, in the direct oxidative esterification of methacrolein with methanol to produce methyl methacrylate, a hemiacetal is formed as an intermediate. mdpi.com This process can be influenced by photocatalytic conditions.
The efficiency of photocatalytic reactions can be affected by competitive adsorption of reactants and products on the catalyst surface. whiterose.ac.uk For example, in some systems, the oxidation of methacrolein can compete with other desired reactions. whiterose.ac.uk
Recent advancements in photoredox catalysis have enabled a wide range of difunctionalization reactions of alkenes, which can be conceptually related to acetalization. mdpi.commdpi.com These reactions often proceed through the generation of radical intermediates under visible light irradiation, allowing for the formation of new bonds under mild conditions. mdpi.commdpi.com For instance, photocatalytic strategies have been developed for the aminodifluoromethylphosphonation of alkenes, showcasing the ability to form C-N and C-P bonds across a double bond. mdpi.commdpi.com
While specific data tables for the direct photocatalytic acetalization of this compound are not available in the provided search results, the principles of photocatalysis suggest a viable pathway for such transformations under mild conditions, potentially offering advantages over traditional thermal methods.
Advanced Applications in Organic Synthesis
Protective Group Chemistry
The primary application of methacrolein (B123484) dimethyl acetal (B89532) in multistep synthesis is rooted in protective group chemistry. The dimethyl acetal group offers a robust method for shielding the aldehyde functionality from undesirable reactions.
The dimethyl acetal group is a cornerstone of orthogonal protection strategies due to its distinct stability profile. It is highly stable in neutral to strongly basic environments and does not react with common nucleophiles, organometallic reagents, or hydrides. organic-chemistry.orglibretexts.org This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the masked aldehyde. chemistrysteps.com
Deprotection is typically achieved under acidic conditions, most commonly with aqueous acid, to hydrolyze the acetal and regenerate the aldehyde. organic-chemistry.orgyoutube.com However, for substrates containing other acid-labile groups (such as silyl (B83357) ethers like TBDMS or pyranyl ethers like THP), this standard procedure lacks selectivity. To achieve orthogonality, milder and more selective deprotection methods have been developed. These methods allow for the removal of the dimethyl acetal while leaving other acid-sensitive functionalities intact. organic-chemistry.org
Several catalytic systems have been shown to facilitate this selective deprotection. For instance, certain palladium complexes can catalyze the hydrolysis of acetals under conditions mild enough to preserve TBDMS or THP ethers. Another approach involves using a catalytic amount of iodine in a neutral medium, which effectively cleaves acetals without affecting groups like tert-butyl ethers or acetate (B1210297) esters. organic-chemistry.org This differential reactivity is the essence of an orthogonal strategy, enabling the sequential deprotection and reaction of multiple functional groups within the same molecule. organic-chemistry.org
Table 1: Selected Catalysts for Orthogonal Deprotection of Dimethyl Acetals
| Catalyst System | Conditions | Tolerated Acid-Sensitive Groups |
|---|---|---|
| [Pd(C1,O1,N1-L)(NCMe)]ClO4 | Wet Acetonitrile (B52724), RT or 50 °C | TBDMS, THP |
| Iodine (catalytic) | Neutral, Wet Solvent | tert-Butyl ethers, Acetates, Furyl groups |
| Er(OTf)3 | Wet Nitromethane, RT | - |
This table presents examples of catalytic systems used for the mild deprotection of acetals, enabling orthogonal strategies.
Acetal formation is an effective and highly chemoselective method for the protection of aldehydes. Aldehydes are generally more reactive towards acetalization than ketones, allowing for the selective masking of an aldehyde in the presence of a ketone functionality. chemistrysteps.com This selectivity is crucial in the synthesis of complex molecules containing multiple carbonyl groups. libretexts.org
Methacrolein dimethyl acetal is formed by reacting methacrolein with methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org Once protected as the dimethyl acetal, the otherwise reactive α,β-unsaturated aldehyde system can be subjected to a variety of chemical transformations that would be incompatible with the free aldehyde. For example, the double bond can undergo reactions, or other functional groups in the molecule can be modified using strong bases or nucleophiles, such as in Grignard reactions, without affecting the acetal-protected aldehyde. libretexts.orgchemistrysteps.comyoutube.com The acetal effectively serves as a stable handle that can be carried through multiple synthetic steps before the aldehyde is regenerated for subsequent reactions. youtube.com
Building Block for Complex Molecule Synthesis
Beyond its role as a protective group, this compound is a valuable C4 building block, providing a masked α,β-unsaturated aldehyde synthon for carbon-carbon bond-forming reactions and industrial production processes.
Methacrolein is a volatile and highly reactive monomer used in the production of polymers and resins. Its direct handling and storage can be challenging. This compound provides a stable, less volatile liquid precursor from which methacrolein can be generated on demand. youtube.com This is achieved through simple acid-catalyzed hydrolysis, which efficiently cleaves the acetal to release methacrolein and methanol. organic-chemistry.org This in-situ generation is advantageous for processes where the controlled introduction of reactive methacrolein is required.
This compound is a key substrate for synthesizing aryl conjugated enals, which are important structural motifs in pharmaceuticals and fine chemicals. The acetal group protects the aldehyde during palladium-catalyzed cross-coupling reactions, such as the Heck reaction. researchgate.netresearchgate.net In this process, the vinyl group of this compound couples with an aryl halide (e.g., aryl iodide or bromide). researchgate.net The acetal remains intact under the reaction conditions, which typically involve a palladium catalyst and a base. organic-chemistry.org
Following the successful C-C bond formation, the acetal moiety of the resulting product is hydrolyzed under acidic conditions. This final deprotection step unveils the aldehyde functionality, yielding the desired aryl conjugated enal (a substituted cinnamaldehyde). This two-step sequence allows for the synthesis of complex enals that would be difficult to prepare directly due to the high reactivity of the unprotected aldehyde under cross-coupling conditions. researchgate.netdocumentsdelivered.com
Table 2: Heck Reaction for Aryl Conjugated Enal Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Final Product (after hydrolysis) |
|---|---|---|---|---|
| Acrolein Diethyl Acetal* | Aryl Halide | Palladium Complex | Acetal protects aldehyde | Cinnamaldehyde derivative |
*Data often reported for the closely related acrolein diethyl acetal, with the principle being directly applicable to this compound.
In large-scale industrial chemistry, this compound plays a significant role in the production of methyl methacrylate (B99206) (MMA), a key monomer for acrylic plastics. In some MMA synthesis routes, methacrolein is reacted with methanol in an oxidative esterification process. A common side reaction in this process is the acid-catalyzed formation of this compound from methacrolein and methanol.
Participation in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer a powerful strategy for the efficient construction of complex molecular architectures from simple precursors in a single operation. The ability of this compound to participate in such transformations is of significant interest for streamlining synthetic routes.
Enders-Type Triple Organocatalytic Cascade Reactions
The Enders-type triple organocatalytic cascade reaction is a powerful method for the asymmetric synthesis of highly functionalized cyclohexene (B86901) derivatives. This reaction typically involves an aldehyde, a nitroalkene, and an α,β-unsaturated aldehyde, orchestrated by a chiral secondary amine catalyst. While direct studies employing this compound in this specific cascade are not extensively documented in the reviewed literature, the successful application of its close analogue, acetaldehyde (B116499) dimethyl acetal, provides a strong proof of principle.
In this context, the acetal serves as a stable precursor, or "masked" form, of the highly reactive aldehyde. The in situ hydrolysis of the acetal under mildly acidic conditions gradually releases the aldehyde, maintaining a low concentration that helps to suppress undesired side reactions such as self-condensation. The reaction proceeds through a sequence of Michael additions followed by an intramolecular aldol (B89426) condensation, all catalyzed by the same chiral amine, to generate stereochemically dense products with high enantioselectivity.
Construction of Stereochemically Dense Cyclohexenals
The Enders-type cascade reaction is a prime example of how α,β-unsaturated acetals can be utilized for the construction of stereochemically dense cyclohexenals. Research on acetaldehyde dimethyl acetal has demonstrated that this strategy can effectively convert simple, achiral starting materials into complex cyclic structures bearing multiple stereocenters with excellent stereocontrol.
In a typical reaction, the acetal, a nitroalkene, and an enal are reacted in the presence of a diarylprolinol silyl ether catalyst. This process allows for the formation of up to four new stereogenic centers in a single pot. The resulting cyclohexenal products are obtained in good yields and with very high levels of enantiomeric excess. The application of this methodology to this compound would be a logical extension, potentially providing access to a different subset of substituted cyclohexenal structures.
| Nitroalkene | α,β-Unsaturated Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (E)-β-Nitrostyrene | Cinnamaldehyde | 70 | 1:1 | >99 |
| (E)-1-Nitro-4-chlorostyrene | Cinnamaldehyde | 65 | 1:1 | >99 |
| (E)-1-Nitro-4-methylstyrene | Cinnamaldehyde | 72 | 1.2:1 | >99 |
Chiral Synthesis Applications
The incorporation of chirality is a central theme in modern organic synthesis. The potential of this compound to influence the stereochemical outcome of reactions, either as a chiral auxiliary or as a component of a chiral ligand or catalyst, is a key area of investigation.
Evaluation as Chiral Auxiliaries and Directors
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. A comprehensive review of the scientific literature indicates that there are no specific studies evaluating this compound as a chiral auxiliary. In principle, the acetal could be derived from a chiral diol, thus creating a chiral acetal. This chiral moiety could then potentially direct the stereoselectivity of reactions at or near the double bond before being hydrolyzed to reveal the aldehyde functionality in the product. However, this remains a theoretical application awaiting experimental validation.
Development of Chiral Ligands and Catalysts for Asymmetric Transformations
Chiral ligands and catalysts are fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Based on the available scientific literature, there is no documented use of this compound in the development of new chiral ligands or catalysts. The functional groups present in this compound, namely the double bond and the acetal, could potentially be elaborated into more complex structures that could serve as backbones or coordinating groups for chiral ligands. For instance, the double bond could be functionalized through various stereoselective reactions to introduce stereocenters, and the resulting molecule could be further modified to create a novel ligand for asymmetric metal catalysis. This, however, remains a speculative area for future research.
Studies on Stereochemical Induction and Enantioselectivity
The study of stereochemical induction and enantioselectivity is crucial for understanding and optimizing asymmetric reactions. In the context of this compound, such studies would be relevant if the molecule itself were chiral or if it were reacting with a chiral reagent, catalyst, or auxiliary. As there is a lack of research on the use of this compound in chiral applications, there are consequently no specific studies on stereochemical induction and enantioselectivity directly involving this compound in such roles. Future research into the areas mentioned in sections 5.4.1 and 5.4.2 would necessitate detailed investigations into the factors governing stereochemical outcomes and the levels of enantioselectivity achievable.
Polymerization and Copolymerization of Methacrolein and Its Acetals
Radical Polymerization of Methacrolein (B123484)
Methacrolein demonstrates a significant tendency to undergo autopolymerization, a process that can be initiated by slight heating, exposure to light, or contact with oxygen. google.com The introduction of acidic, basic, or free-radical catalysts greatly accelerates this spontaneous polymerization. google.com Typically, these reactions lead to the formation of infusible and insoluble cross-linked resins, which have limited utility as plastic materials. google.com These products are understood to be composed of low molecular weight vinyl polymer units. The aldehyde groups within these units undergo subsequent reactions, characteristic of aldehydes, resulting in a three-dimensional, cross-linked, and insoluble polymer structure. google.com
While copolymers with minor concentrations of methacrolein have been successfully synthesized using standard free-radical catalysts, attempts to incorporate higher concentrations invariably result in insoluble polymers. google.com However, the synthesis of novel, soluble, high molecular weight polymethacroleins is achievable under specific conditions. google.com A key strategy involves conducting the polymerization in a polar medium in which the methacrolein monomer is soluble, but the resulting polymer is not. google.com This separation of the polymer from the monomer phase is crucial to substantially prevent the undesirable cross-linking reactions. google.com
The polymerization should be carried out in an inert atmosphere to avoid oxygen, which can catalyze the formation of cross-linked resins. google.com The reaction temperature is a critical parameter; it should be maintained below 50°C, with a preferable range of 0°C to 35°C. google.com At temperatures below 0°C, the polymerization rate becomes slow. Conversely, temperatures exceeding 50°C should be avoided because the rate of chain transfer reactions increases more rapidly than the rate of polymerization, leading to the formation of low molecular weight polymers. google.com
Copolymerization Studies of Acrolein Dimethyl Acetal (B89532) with Olefins (e.g., Ethene)
Acrolein dimethyl acetal (ADMA) can be effectively copolymerized with ethene to produce branched copolymers. nih.gov This reaction is catalyzed by a cationic α-diimine palladium chelate catalyst. acs.orgfigshare.com The resulting copolymers are characterized by a branched polyethene backbone with pendant acetal groups. acs.org
Table 1: Summary of Ethene and Acrolein Dimethyl Acetal (ADMA) Copolymerization
| Component | Role/Description | Key Findings |
|---|---|---|
| Monomers | Ethene, Acrolein Dimethyl Acetal (ADMA) | Successfully copolymerized to form a branched polyethene copolymer with pendant acetal groups. acs.org |
| Catalyst | Cationic α-diimine palladium chelate | Facilitates the copolymerization reaction. nih.gov |
| Deactivation | Methanol (B129727) elimination from the catalyst complex. | Forms an inert η³-1-methoxyallyl palladium species, halting polymerization. acs.org |
Structural Analysis of Poly(α-methylacrolein) and Related Polymers
The structure of poly(α-methylacrolein) is complex and highly dependent on the polymerization conditions. When synthesized using a redox system (K₂S₂O₂/AgNO₃), high molecular weight poly(α-methylacrolein) contains not only free aldehyde groups but also semiacetal-ether structures. researchgate.net
The temperature of polymerization has a profound impact on the final polymer structure. researchgate.net
Below 0°C: When polymerization is conducted at lower temperatures, the resulting polymers predominantly feature condensed tetrahydropyran (B127337) cycles. researchgate.net
At or above 0°C: At these temperatures, the polymerization rate and the polymer structure change, leading to the formation of lactone structures, as confirmed by chemical analysis. researchgate.net
Various analytical methods are employed to investigate the intricate structure of these polymers, including oximation, ozonization, hydrogenation, oxidation with perbenzoic acid, and both infrared (IR) and NMR spectroscopy. researchgate.net
In copolymers, such as those of methacrolein and styrene (B11656), quantitative IR spectroscopy is used to elucidate the structure. The copolymers may contain cyclic hemiacetal structures formed by the reaction between carbonyls of adjacent methacrolein units. researchgate.net The intensity of the carbonyl absorption peak (at 1722 cm⁻¹) indicates that for copolymers with up to 30 mole-% methacrolein, nearly all methacrolein units possess free aldehyde groups. The prevalence of cyclic structures increases as the concentration of methacrolein in the copolymer rises. researchgate.net
Table 2: Influence of Polymerization Temperature on Poly(α-methylacrolein) Structure
| Polymerization Temperature | Predominant Structural Feature |
|---|---|
| Below 0°C | Condensed tetrahydropyran cycles. researchgate.net |
Kinetic Aspects of Polymerization Processes
In copolymerization systems, kinetic parameters known as reactivity ratios are used to describe the rate at which different monomers add to the growing polymer chain. For the copolymerization of styrene (M₁) and methacrolein (M₂), the reactivity ratios have been determined. researchgate.net
Table 3: Reactivity Ratios for Styrene (M₁) and Methacrolein (M₂) Copolymerization
| Monomer | Reactivity Ratio | Value |
|---|---|---|
| Styrene (M₁) | r₁ | 0.22 ± 0.02 researchgate.net |
Theoretical Chemistry and Computational Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for investigating the electronic structure and reactivity of methacrolein (B123484) dimethyl acetal (B89532).
Prediction and Validation of Reaction Pathways
For methacrolein dimethyl acetal, DFT calculations could be employed to predict the mechanisms of key reactions, such as acid-catalyzed hydrolysis back to methacrolein and methanol (B129727), or its participation in cycloaddition reactions. By mapping the potential energy surface, transition states connecting reactants to products can be located, thus detailing the step-by-step molecular transformations. For instance, in a potential study of its hydrolysis, different pathways involving protonation sites and the subsequent nucleophilic attack by water could be modeled to determine the most likely mechanism. While no specific studies on this compound were found, theoretical investigations on the hydrolysis of other acetals have successfully elucidated their reaction pathways.
Determination of Reaction Energies and Activation Barriers
A critical aspect of understanding a chemical reaction is its kinetics, which is governed by the activation energy. DFT calculations can provide quantitative estimates of the energies of reactants, transition states, and products. The difference in energy between the reactants and the transition state gives the activation barrier, which is crucial for predicting reaction rates. For example, the energy barrier for the Diels-Alder reaction between this compound (as a dienophile) and a diene like cyclopentadiene (B3395910) could be calculated. Such calculations would reveal how the acetal group, compared to the aldehyde group in methacrolein, influences the reaction's feasibility.
| Reaction Type | Reactants | Potential Products | Predicted Activation Energy (Hypothetical) |
| Acid-Catalyzed Hydrolysis | This compound, H₃O⁺ | Methacrolein, Methanol | Moderate |
| Diels-Alder Cycloaddition | This compound, Cyclopentadiene | Cycloadduct | High |
This table is hypothetical and for illustrative purposes, as specific computational data for this compound is not available.
Analysis of Conformational Preferences and Stereoselectivity
The three-dimensional structure of this compound, particularly the orientation around its single bonds, can significantly impact its reactivity. DFT calculations can be used to determine the relative energies of different conformers. For this compound, this would involve analyzing the rotation around the C-C and C-O bonds. Understanding the most stable conformer is essential, as it is typically the starting point for reactions. Furthermore, in reactions that produce chiral centers, computational models can predict which stereoisomer is likely to be favored. For example, in a hypothetical asymmetric reaction, the transition state energies leading to different stereoisomers could be compared to predict the stereoselectivity. Studies on related α,β-unsaturated systems have shown that both s-cis and s-trans conformers can be involved in reactions, and their relative stabilities can be influenced by factors like solvent and catalysts. nih.gov
Molecular Simulations and Advanced Kinetic Models
While quantum chemical calculations are excellent for studying individual reaction steps, molecular simulations and advanced kinetic models are needed to understand the broader behavior of a system over time. Molecular dynamics (MD) simulations could be used to study the conformational dynamics of this compound in different solvents.
Advanced kinetic models can be developed based on the elementary reaction steps and their calculated activation energies. researchgate.netdlr.de These models can simulate the concentration of reactants, intermediates, and products over time under various conditions, providing a comprehensive picture of the reaction kinetics. chemrxiv.org Such models are crucial for optimizing reaction conditions in industrial applications.
Electronic Structure Analysis and Orbital Interactions (e.g., LUMO energy)
The electronic structure of a molecule is key to its reactivity. The Frontier Molecular Orbital (FMO) theory is a powerful concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
For this compound, the energy of the LUMO would be a critical parameter. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. researchgate.netnih.gov The vinyl group in this compound is electron-rich, and its interaction with the acetal group would influence the energy and shape of the frontier orbitals. The LUMO is likely to be localized on the π* orbital of the C=C double bond. Computational software can visualize these orbitals and calculate their energies. This information is invaluable for predicting how this compound will interact with other molecules. For instance, in a cycloaddition reaction, the overlap between the HOMO of the diene and the LUMO of this compound would be analyzed to predict the reaction's feasibility and regioselectivity. nih.govsamipubco.com
| Parameter | Definition | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity |
This table describes general principles of FMO theory applicable to this compound.
Advanced Analytical Methodologies for Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural determination of organic molecules like methacrolein (B123484) dimethyl acetal (B89532) (3,3-dimethoxy-2-methylprop-1-ene). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For methacrolein dimethyl acetal, the key proton signals are anticipated as follows:
Vinyl Protons (=CH₂): Two distinct signals would appear for the geminal protons on the double bond. These protons are chemically non-equivalent and would likely present as singlets or finely split multiplets in the olefinic region of the spectrum.
Acetal Proton (-CH(OCH₃)₂): A single proton is attached to the carbon bearing the two methoxy (B1213986) groups. This proton would give rise to a distinct signal, likely a singlet, shifted downfield due to the electronegative oxygen atoms.
Methyl Protons (-CH₃): The methyl group attached to the double bond would produce a singlet in the aliphatic region.
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups would yield a sharp, intense singlet.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, five distinct signals are expected, corresponding to each unique carbon atom. While publicly available databases confirm the existence of reference spectra, specific chemical shift values are often proprietary. The expected regions for these signals are:
Vinyl Carbons (C=C): Two signals would be present in the downfield region typical for sp²-hybridized carbons.
Acetal Carbon (-C(OCH₃)₂): This carbon would appear in the region characteristic of carbons bonded to two oxygen atoms.
Methoxy Carbons (-OCH₃): A single signal would represent the two equivalent methoxy carbons.
Methyl Carbon (-CH₃): The methyl carbon attached to the double bond would resonate in the upfield, aliphatic region of the spectrum.
The following table summarizes the expected ¹³C NMR signals for this compound.
Table 1: Predicted ¹³C NMR Resonances for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Description |
|---|---|---|
| C=CH₂ | 110-125 | Terminal vinyl carbon |
| C=CH₂ | 135-145 | Quaternary vinyl carbon |
| -CH(OCH₃)₂ | 100-110 | Acetal carbon |
| -OCH₃ | 50-60 | Methoxy carbons (equivalent) |
| -CH₃ | 15-25 | Methyl carbon |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The primary functional groups and their expected vibrational frequencies are:
C=C Stretch: The carbon-carbon double bond of the alkene group gives rise to a characteristic absorption band.
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond occurs at a higher frequency than that of saturated C-H bonds.
C-O Stretch: The acetal group features prominent C-O single bonds, which produce strong, characteristic absorption bands in the fingerprint region of the spectrum.
C-H Stretch (aliphatic): The methyl and methoxy groups contain sp³-hybridized C-H bonds that absorb in a well-defined region.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene | =C-H Stretch | 3000-3100 | Medium |
| Alkane/Methoxy | C-H Stretch | 2850-3000 | Medium-Strong |
| Alkene | C=C Stretch | 1640-1680 | Medium-Weak |
| Acetal | C-O Stretch | 1050-1150 | Strong |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
HPLC is a robust technique for analyzing non-volatile or thermally sensitive compounds. A significant challenge in the analysis of acetals like this compound is their susceptibility to hydrolysis under acidic conditions. The silica-based stationary phases commonly used in reversed-phase HPLC can be sufficiently acidic to cause the degradation of the acetal into methacrolein and methanol (B129727) on the column, leading to inaccurate quantification.
To overcome this, a modified analytical approach is necessary. Incorporating a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, into the mobile phase can neutralize the acidic sites on the column, preventing hydrolysis. A typical method would involve a C8 or C18 reversed-phase column with a mobile phase consisting of an acetonitrile (B52724) and aqueous base solution. Detection can be effectively achieved using a UV-diode array detector, leveraging the UV absorbance of the carbon-carbon double bond.
Table 3: Representative HPLC Conditions for Acetal Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 |
| Mobile Phase | Acetonitrile / Aqueous solution with basic modifier (e.g., 5-10 mM Ammonia) |
| Detection | UV-Diode Array Detector (UV-DAD) |
| Purpose | Purity assessment and simultaneous analysis of acetal and its hydrolysis products. |
Gas Chromatography (GC) for Product Analysis
Gas Chromatography is an ideal method for the analysis of volatile compounds like this compound. It is frequently used to monitor the progress of reactions, such as the hydrolysis of the acetal back to methacrolein and methanol. google.com In a typical GC analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
The choice of column is critical; a mid-polarity column is often suitable for separating the acetal from its parent aldehyde and alcohol. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons.
Table 4: Typical Gas Chromatography Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, HP-INNOWax) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature ramp (e.g., 50 °C to 200 °C) |
| Detector | Flame Ionization Detector (FID) |
Mass Spectrometry for Molecular Identification and Adduct Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it provides definitive molecular identification by combining chromatographic separation with mass analysis.
For this compound (molecular weight: 116.16 g/mol ), the mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern is key to confirming the structure. A characteristic fragmentation pathway for acetals is the loss of an alkoxy group. Therefore, a prominent peak at m/z 85 ([M - OCH₃]⁺) would be expected from the loss of a methoxy radical. Another significant fragment would likely appear at m/z 71. The presence of these specific fragments provides strong evidence for the identity of the compound.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 85 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 71 | [C₄H₇O]⁺ | Further fragmentation |
Photoionization Mass Spectrometry in Radical Reaction Studies
Photoionization Mass Spectrometry (PIMS) is a powerful analytical technique for studying the kinetics and products of gas-phase chemical reactions, particularly those involving radicals. This method utilizes high-energy photons, often from a synchrotron light source, to ionize molecules. The energy of the photons can be precisely tuned, which allows for selective ionization of different isomers based on their unique ionization energies. This "soft" ionization technique minimizes the fragmentation of parent ions, simplifying mass spectra and providing clear identification of reaction products.
In studies of radical reactions, such as those occurring in combustion or atmospheric chemistry, PIMS is invaluable. For instance, the reaction of the methylidyne radical (CH) with acetone (B3395972) has been studied using a multiplexed photoionization mass spectrometer. This analysis identified methacrolein as a major product, demonstrating the capability of PIMS to distinguish it from its isomers, such as dimethylketene (B1620107), and to determine product branching ratios. While direct studies on this compound are not prevalent, the methodology is directly applicable. Researchers could employ PIMS to investigate the products of its decomposition or its reactions with atmospheric radicals like OH or Cl. The ability to differentiate isomers would be critical in elucidating complex reaction pathways.
Table 1: Illustrative PIMS Analysis Parameters for Radical Reaction Studies
| Parameter | Value/Description | Purpose |
| Ionization Source | Tunable Vacuum Ultraviolet (VUV) Synchrotron Radiation | Provides selectable photon energies for isomer-specific ionization. |
| Photon Energy Range | 8 - 11 eV | Covers the ionization thresholds for many organic molecules and their isomers. |
| Mass Analyzer | Time-of-Flight (TOF) | Allows for high-resolution mass analysis of all ions simultaneously. |
| Reaction Conditions | Low pressure (e.g., 4 Torr) flow tube | Enables the study of single collision events between radicals and the target molecule. |
| Radical Generation | 248 nm multiphoton photolysis of a precursor (e.g., bromoform (B151600) for CH) | Generates a clean source of radicals for reaction initiation. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for analyzing non-volatile, polar, or thermally fragile molecules in the liquid phase. It works by creating a fine spray of charged droplets from a sample solution, from which solvent evaporates to yield gas-phase ions that are then analyzed by a mass spectrometer. Because it can transfer ions from solution to the gas phase with minimal fragmentation, ESI-MS is exceptionally well-suited for the detection of transient or labile reaction intermediates that exist in solution.
The conversion of this compound, particularly its acid-catalyzed hydrolysis back to methacrolein and methanol, proceeds through charged intermediates. The mechanism involves the initial protonation of one of the acetal's oxygen atoms, followed by the elimination of a methanol molecule to form a resonance-stabilized oxonium ion. This carbocation is then attacked by water. ESI-MS is an ideal tool to directly observe these protonated species and oxonium ion intermediates. By coupling a reaction vessel to an ESI-ms spectrometer, chemists can monitor the reaction mixture in real-time, providing direct evidence for the proposed mechanistic steps. chemistrysteps.comyoutube.com This approach has been successfully used to detect fleeting intermediates in other organic and electrochemical reactions, demonstrating its power to elucidate complex reaction mechanisms. dergipark.org.tr
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Trace Analysis
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique used for the real-time detection and quantification of volatile organic compounds (VOCs) in the air, often at parts-per-trillion (ppt) levels. The method utilizes chemical ionization, where hydronium ions (H₃O⁺) are used as the primary reagent ions. These ions are generated in a hollow-cathode discharge source and then passed into a drift tube reactor containing the sample air. honeywell.com VOCs with a proton affinity greater than that of water (691 kJ/mol) undergo a proton transfer reaction with H₃O⁺. honeywell.com The resulting protonated VOCs are then detected by a mass spectrometer.
This compound, being a volatile organic compound, is an excellent candidate for analysis by PTR-MS. This technique allows for non-intrusive, continuous monitoring of its concentration in gas streams. This is particularly useful in applications such as atmospheric science, industrial process monitoring, or environmental emissions testing. The high time resolution of PTR-MS can capture rapid fluctuations in concentration. honeywell.com While PTR-MS typically does not differentiate between isomers, its high sensitivity and speed make it an invaluable tool for trace gas analysis. researchgate.nethach.com
Table 2: Typical Performance Characteristics of PTR-MS for VOC Analysis
| Parameter | Typical Value | Advantage for this compound Analysis |
| Reagent Ion | H₃O⁺ | Efficiently protonates most VOCs, including acetals, with minimal fragmentation. |
| Detection Limit | 1 - 100 ppt | Enables quantification of trace amounts in atmospheric or off-gas samples. |
| Response Time | < 1 second | Allows for real-time monitoring of dynamic processes. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | TOF provides high mass resolution for better identification of elemental composition. |
| Sample Requirement | Direct air sampling, no pre-concentration | Simplifies analysis and provides immediate results. |
Wet Chemistry Techniques for Monitoring Conversion
While instrumental methods provide detailed analysis, traditional wet chemistry techniques offer simple, cost-effective ways to monitor the conversion of this compound. wikipedia.orgplsanalytical.com These methods typically rely on the hydrolysis of the acetal to methacrolein, followed by the quantification of the resulting aldehyde.
A widely used method for aldehyde detection is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). In an acidic solution, DNPH reacts with the carbonyl group of methacrolein to form a bright yellow-to-red colored precipitate, methacrolein 2,4-dinitrophenylhydrazone. nih.govbyjus.comsavemyexams.com The reaction progress can be monitored qualitatively by observing the formation of this precipitate. For quantitative analysis, the hydrazone product can be isolated, dried, and weighed (gravimetric analysis), or the intensity of its color in solution can be measured with a spectrophotometer (colorimetric analysis). nih.govmq.edu.au
Another approach is titrimetric or volumetric analysis. wikipedia.orgmq.edu.au One common method involves reacting the aldehyde product with a known excess of a reagent, such as hydroxylamine (B1172632) hydrochloride, which forms an oxime and liberates hydrochloric acid. dergipark.org.tr The liberated acid can then be titrated with a standardized base. The amount of base consumed is directly proportional to the amount of methacrolein produced, and thus to the extent of the acetal conversion. Alternatively, methods based on the reduction of metal ions, such as Tollens' reagent (silver ions) or Fehling's solution (copper(II) ions), can indicate the presence of the aldehyde, although these are typically used for qualitative identification rather than precise quantification. savemyexams.com
Q & A
Q. How can systematic literature reviews identify research gaps in the applications of this compound?
- Answer : Use PICO framework (Population: reaction systems; Intervention: acetal derivatives; Comparison: alternative reagents; Outcome: yield/selectivity) to query databases (SciFinder, Reaxys). Apply FINER criteria (Feasible, Novel, Ethical) to prioritize understudied areas like photoredox catalysis or bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
